molecular formula C6H10O3 B159995 3-Oxobutyl acetate CAS No. 10150-87-5

3-Oxobutyl acetate

Cat. No. B159995
CAS RN: 10150-87-5
M. Wt: 130.14 g/mol
InChI Key: NWCYECXHIYEBJE-UHFFFAOYSA-N
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Description

3-Oxobutyl acetate is an acetate ester that is butyl acetate substituted by an oxo group at position 3 . It has a role as a metabolite and is functionally related to butyl acetate . It is also used as a standard melon fly attractant .


Molecular Structure Analysis

The molecular formula of 3-Oxobutyl acetate is C6H10O3 . It has a molecular weight of 130.14 g/mol . The structure includes an acetate ester group and a butyl group substituted by an oxo group at position 3 .


Physical And Chemical Properties Analysis

3-Oxobutyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 184.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.1±3.0 kJ/mol and a flash point of 69.6±22.7 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Chemical Synthesis : 3-Oxobutyl acetate can be used as a reagent or intermediate in the synthesis of other chemical compounds .
  • Material Science : In material science, it could potentially be used in the development of new materials or in the modification of existing ones .
  • Chromatography : It might be used as a standard or reference compound in chromatographic analyses .
  • Attractant for Pest Control : A related compound, 4-(3-Oxobutyl)phenyl acetate, is used as an attractant for detection programs aimed at melon fly and other cuelure-responding Bactrocera fruit flies .

    Pharmaceutical Industry

    3-Oxobutyl acetate could potentially be used in the pharmaceutical industry as a precursor or intermediate in the synthesis of various drugs .

    Food and Beverage Industry

    Given its potential aromatic properties, it might be used as a flavoring agent or additive in the food and beverage industry .

    Cosmetics and Personal Care Products

    It could be used in the formulation of cosmetics and personal care products due to its potential aromatic and solvent properties .

    Agriculture

    A related compound, 4-(3-Oxobutyl)phenyl acetate, is used as an attractant for detection programs aimed at melon fly and other cuelure-responding Bactrocera fruit flies .

Safety And Hazards

While specific safety and hazard information for 3-Oxobutyl acetate is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It’s also important to avoid ingestion and inhalation .

properties

IUPAC Name

3-oxobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(7)3-4-9-6(2)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCYECXHIYEBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143970
Record name 2-Butanone, 4-(acetyloxy)-
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-Acetoxy-2-butanone
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Product Name

3-Oxobutyl acetate

CAS RN

10150-87-5
Record name 4-(Acetyloxy)-2-butanone
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Record name 4-Acetoxy-2-butanone
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Record name 2-Butanone, 4-(acetyloxy)-
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Record name 4-Acetoxy-2-butanone
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Record name 4-(ACETYLOXY)-2-BUTANONE
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Synthesis routes and methods I

Procedure details

The method described in Example 5 is followed starting with glycerol and 4-hydroxy-2-butanone, suitably protected at the hydroxy group with an acetyl radical. 4-acetoxy-2-butanone is prepared starting from ethyl acetoacetate, protected at the carbonyl group as diethylacetal, by reduction with lithium-aluminium hydride, followed by restoring the keto group by means of silica in the presence of water (A: Banerje 8 G. P. Kalena, Synth. Commun (1982) 12, 225). 1,3-dioxolane-2-methyl-2'-(2-hydroxyethyl-4-acetylthiomethylene distills at 164°-170° C. (10 mm Hg). Yield 61%.
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acetyl
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Name
diethylacetal
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Synthesis routes and methods II

Procedure details

Crude 4-acetoxy-2-butanone was prepared as follows. A mixture of 4-hydroxy-2-butanone (101.48 g) and acetic anhydride (131.05 g) was stirred and heated to about 120° C. for about 40 minutes before the acetic acid by-product was removed by vacuum distillation at about 24 torr and vapor temperatures rising to about 49° C. The distillation residue was about 129.0 g of crude 4-acetoxy-2-butanone.
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101.48 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
EU Emovon, A Maccoll - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
Pyrolysis of l-inethylbut-3-enyl and 1-methyl-3-oxobutyl acetate at 291-355” and 256-297” has been shown to involve homogeneous, unimolecular elimination, with rate constants K,= …
Number of citations: 14 pubs.rsc.org
M Matsuo, Y Kasida - Journal of Labelled Compounds, 1968 - Wiley Online Library
… The NMR spectrum of 3-oxobutyl acetate exhibited a singlet at 2.20 ppm. for CH,COC and a … in methyl vinyl ketone and/or 3 oxobutyl acetate. The NMR spectrum of the deuterated MVA, …
ED Bergmann, S Cohen - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
… It was expected that 3-oxobutyl acetate would react normally with ethyl chlorofluoroacetate … In the Reformatzky reaction between 3oxobutyl acetate and diethyl bromofluoromalonate a …
Number of citations: 4 pubs.rsc.org
A Banerji, RB Jones, G Mellows, L Phillips… - Journal of the Chemical …, 1976 - pubs.rsc.org
… ate, in high yield from ethyl lithioacetate and 3-oxobutyl acetate, which was converted into … We have since coupled this procedure with our synthesis of 13C-labelled 3-oxobutyl acetate, …
Number of citations: 20 pubs.rsc.org
M Yamaguchi, T Takata, T Endo - Die Makromolekulare …, 1988 - Wiley Online Library
… of 1 to yield a mixture of 1 -methyl-3-oxobutyl acetate and starting material (mole ratio 49: 5 I), suggesting that the latter has low reactivity toward 1 (Eq. (I)). …
Number of citations: 10 onlinelibrary.wiley.com
LE Addy, JW Baker - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Ozonolysis in dry chloroform gave formaldehyde (dimedone) and 2-methyl-3-oxobutyl acetate, identified as its semicarbazone, mp and mixed mp 137-138", after crystallisation from …
Number of citations: 0 pubs.rsc.org
F Liška, M Valenta, J Fikar, M Jandová… - Collection of …, 1988 - cccc.uochb.cas.cz
… (doublet) and at 2-25 ppm (singlet)_ We cannot exclude that these signals belong to the isomeric 1 : 1 adducts, i_e_ 2-methyl-3-oxobutyl formate (XVII) and 2-methyI-3-oxobutyl acetate (…
Number of citations: 3 cccc.uochb.cas.cz
SE Denmark, ZD Matesich - The Journal of Organic Chemistry, 2014 - ACS Publications
… Test nucleophile 2-methylene-3-oxobutyl acetate 2n was examined to further expand the scope of compatible functional groups. The effects of loading of 2n, catalyst, and reaction time …
Number of citations: 32 pubs.acs.org
JW Cornforth, RH Cornforth, G Popjak… - Biochemical …, 1958 - ncbi.nlm.nih.gov
Preparation of DL-3-hydroxy-3-methyl-[2-14C] pentano-5-lactone ([2-14C] mevalonic acid) and of other labelled substances. Scheme 1 gives the general outline of the syntheses …
Number of citations: 159 www.ncbi.nlm.nih.gov
D Simpson - 1953 - shareok.org
The reaction o! monocarboxylic acid anhydridee with ole! ine to form uneaturated ketonee hae been kno'Wtl eince 1894 when it wae reported by Kondakov (13), who showed that the …
Number of citations: 2 shareok.org

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